3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a tricyclic xanthine-derived core modified with substituents that enhance receptor affinity and selectivity. Its structure includes a 2-chloro-6-fluorobenzyl group at position 3 and methyl groups at positions 1 and 5.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULDPDMEINCQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has gained attention for its potential pharmacological applications, particularly in the treatment of central nervous system (CNS) disorders. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.43 g/mol. The structure features a purine-like core with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClFN5O3 |
| Molecular Weight | 418.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 84946-20-3 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes alkylation reactions where 2-chloro-6-fluorobenzyl chloride reacts with an appropriate imidazo-purine derivative under basic conditions. The reaction usually takes place in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors and phosphodiesterase enzymes. Research indicates that compounds within this class exhibit significant affinity for serotonin receptors such as 5-HT and 5-HT, which are crucial targets for antidepressant therapies .
Pharmacological Effects
-
Antidepressant Activity :
- In vivo studies have demonstrated that derivatives of imidazo[2,1-f]purines possess antidepressant-like effects in animal models. For instance, specific derivatives exhibited significant efficacy in the forced swim test (FST), a common model for evaluating antidepressant activity .
- Molecular docking studies suggest that the presence of a dimethyl group at position C7 is essential for receptor affinity and selectivity towards serotonin receptors .
- Anxiolytic Effects :
Case Studies
Recent investigations into related compounds have highlighted their potential therapeutic applications:
- Study on 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione : This compound was found to exhibit prominent antidepressant activity at dosages of 2.5 mg/kg and demonstrated anxiolytic effects in the four-plate method .
- Evaluation of AZ-853 and AZ-861 : These novel derivatives were assessed for their antidepressant-like properties and pharmacokinetic profiles in various animal models. Both compounds showed high affinity for serotonergic receptors and were effective in reducing depressive behaviors in FST experiments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their structural differences are summarized below:
Key Observations :
- The target compound’s dual halogenation (Cl, F) may improve receptor binding via halogen bonds compared to mono-halogenated analogs .
- Substituent position (e.g., benzyl at position 3 vs. 8 or 9) significantly alters biological targets, as seen in kinase inhibitors (position 8) versus serotonin modulators (position 3) .
Serotonin Receptor Modulators []:
- Compound 6h : 8-[3-(N4-phenylpiperazinyl)propyl]-1,3-dimethyl analog showed 5-HT₁ₐ affinity (Ki = 5.6 nM) and antidepressant efficacy in FST.
- Target Compound: The 2-chloro-6-fluorobenzyl group may enhance selectivity over 5-HT₂ₐ receptors compared to non-fluorinated analogs, though direct data are pending .
Neurodegenerative Disease Targets []:
- The pyrimido-purine-dione analog with similar halogenation exhibited dual MAO-B/AChE inhibition, suggesting the chloro-fluoro motif is versatile for multi-target applications.
Kinase Inhibitors []:
Structure-Activity Relationship (SAR) Trends
Halogenation : Fluorine at position 6 (target compound) may improve metabolic stability and blood-brain barrier penetration vs. chloro-only analogs .
Substituent Position : Benzyl groups at position 3 favor serotonin receptor modulation, while position 8/9 substitutions shift activity toward kinases or neurodegenerative targets .
Chain Length : Piperazinylpropyl chains () enhance 5-HT₁ₐ affinity but reduce selectivity; shorter halogenated benzyls (target compound) may balance potency and specificity .
Q & A
Q. What are the common synthetic routes for preparing 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Methodological Answer : Two primary strategies are often employed:
- Stepwise Functionalization : Introduce substituents sequentially via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or alkylation. For example, the benzyl group can be added using a nucleophilic substitution reaction under inert conditions .
- One-Pot Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to form the imidazo-purine core. Purification typically involves column chromatography, and structural confirmation relies on H/C NMR and mass spectrometry .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and ring system integrity. For example, aromatic protons in the benzyl group appear as distinct multiplets .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for chlorine/fluorine-containing compounds .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- HPLC with UV/Vis Detection : Use reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile) to separate impurities.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility profiles .
Advanced Research Questions
Q. How can low yields in the final cyclization step be addressed?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) or Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO may improve reaction kinetics .
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediate stagnation points .
Q. What strategies are recommended for analyzing contradictory spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY, HSQC, or HMBC to resolve overlapping signals or confirm through-space correlations.
- Isotopic Labeling : Introduce F or Cl labels to track substituent effects on chemical shifts .
- Computational Modeling : Compare experimental NMR data with DFT-predicted shifts (e.g., using Gaussian or ADF software) .
Q. How can the environmental impact of this compound be assessed in long-term studies?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301 protocols to evaluate microbial degradation in soil/water matrices.
- Ecotoxicology Testing : Conduct Daphnia magna or algae growth inhibition tests to determine EC values .
- Leaching Studies : Simulate environmental conditions (pH, temperature) to assess groundwater contamination risks .
Q. What experimental designs are suitable for studying its stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to varying pH (1–10), temperatures (25–60°C), and light conditions. Monitor degradation via LC-MS .
- Forced Degradation Studies : Use oxidative (HO), hydrolytic (acid/base), and photolytic (UV light) stressors to identify degradation pathways .
Q. How can computational methods predict its biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with kinases or purinergic receptors.
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding mode stability .
Data Contradiction and Reproducibility
Q. How to address irreproducible bioactivity results across assays?
- Methodological Answer :
Q. What steps mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
